N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)cinnamamide
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Overview
Description
N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)cinnamamide is a complex organic compound that belongs to the class of heterocyclic aromatic compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)cinnamamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Synthesis of the pyrazole ring: The pyrazole ring can be synthesized via the condensation of hydrazines with 1,3-diketones or α,β-unsaturated carbonyl compounds.
Coupling of the furan and pyrazole rings: This step involves the formation of a bond between the furan and pyrazole rings, often through a palladium-catalyzed cross-coupling reaction.
Attachment of the cinnamamide moiety:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts to improve yield and reduce costs.
Chemical Reactions Analysis
Types of Reactions
N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)cinnamamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The compound can be reduced to form dihydrofuran or tetrahydrofuran derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents such as halogens, alkylating agents, and acylating agents can be used under appropriate conditions (e.g., Friedel-Crafts reactions).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction can produce dihydrofuran derivatives.
Scientific Research Applications
N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)cinnamamide has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly for its antibacterial, antifungal, and anticancer properties.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: Its interactions with various biological targets can be studied to understand its mechanism of action and potential therapeutic uses.
Mechanism of Action
The mechanism of action of N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)cinnamamide involves its interaction with specific molecular targets. The furan and pyrazole rings can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The cinnamamide moiety may enhance the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
Similar Compounds
- N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)benzamide
- N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)thiocinnamamide
- N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)nicotinamide
Uniqueness
N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)cinnamamide is unique due to the combination of its furan, pyrazole, and cinnamamide moieties. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds, making it a valuable compound for various applications.
Biological Activity
N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)cinnamamide is a compound of significant interest in medicinal chemistry due to its unique structural features, which include a furan ring, a pyrazole moiety, and an amide functional group. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound is characterized by the following structural features:
- Furan Ring : A five-membered aromatic ring with an oxygen atom.
- Pyrazole Ring : A five-membered ring containing two nitrogen atoms.
- Cinnamamide Moiety : An amide derived from cinnamic acid.
Biological Activity Overview
Research has indicated that this compound exhibits various biological activities, including:
- Antimicrobial Activity : Studies have shown that this compound possesses significant antibacterial properties against various strains of bacteria. The mechanism appears to involve inhibition of bacterial cell wall synthesis and disruption of membrane integrity.
- Anticancer Properties : Preliminary investigations indicate that this compound may induce apoptosis in cancer cells. It has been observed to activate caspase pathways, leading to programmed cell death in several cancer cell lines.
- Anti-inflammatory Effects : The compound has demonstrated the ability to reduce inflammation in vitro by inhibiting pro-inflammatory cytokines and mediators.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways related to cell proliferation and survival.
- Reactive Oxygen Species (ROS) Modulation : this compound may influence ROS levels within cells, contributing to its anticancer effects by inducing oxidative stress in malignant cells.
Table 1: Summary of Biological Activities
Case Study 1: Anticancer Activity
A study conducted on human breast cancer cell lines (MDA-MB-231) showed that treatment with this compound resulted in a significant decrease in cell viability. Flow cytometry analysis indicated an increase in apoptotic cells post-treatment, confirming the compound's potential as an anticancer agent.
Case Study 2: Antimicrobial Efficacy
In a comparative study against common pathogens such as Staphylococcus aureus and Escherichia coli, this compound exhibited lower minimum inhibitory concentrations (MICs) than standard antibiotics, suggesting its potential utility in treating resistant infections.
Properties
IUPAC Name |
(E)-N-[2-[4-(furan-2-yl)pyrazol-1-yl]ethyl]-3-phenylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2/c22-18(9-8-15-5-2-1-3-6-15)19-10-11-21-14-16(13-20-21)17-7-4-12-23-17/h1-9,12-14H,10-11H2,(H,19,22)/b9-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNNOTSRGFIIODF-CMDGGOBGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)NCCN2C=C(C=N2)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)NCCN2C=C(C=N2)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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